BenchChemオンラインストアへようこそ!

4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid

Antidiabetic Isoxazole carboxamide Oral hypoglycemic

4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid is a 3-methylisoxazole-5-carboxamide derivative of p-aminobenzoic acid, identified in US4026902 as an antidiabetic agent with demonstrated hypoglycemic and free fatty acid-lowering activities in rat models. The compound has the molecular formula C12H10N2O4, a molecular weight of 246.22 g/mol, and a melting point above 300 °C, as characterized in the patent.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 62536-28-1
Cat. No. B3054939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid
CAS62536-28-1
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H10N2O4/c1-7-6-10(18-14-7)11(15)13-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17)
InChIKeyXCRMNENTKUMVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid (CAS 62536-28-1): Baseline Antidiabetic Isoxazole Carboxamide Profile for Research Procurement


4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid is a 3-methylisoxazole-5-carboxamide derivative of p-aminobenzoic acid, identified in US4026902 as an antidiabetic agent with demonstrated hypoglycemic and free fatty acid-lowering activities in rat models [1]. The compound has the molecular formula C12H10N2O4, a molecular weight of 246.22 g/mol, and a melting point above 300 °C, as characterized in the patent [1].

Why Isoxazole Carboxamide Antidiabetic Candidates Cannot Be Interchanged: The 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid Case


Despite sharing the same 3-methylisoxazole-5-carboxamide pharmacophore, minor terminal-group modifications (ethyl ester, carbamoyl, carboxylic acid) produce quantitatively distinct pharmacodynamic profiles. Direct comparative data show that 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid (Example 1) achieves significantly greater and more sustained blood glucose reduction in alloxan diabetic rats than its ethyl ester analog, and outperforms the carbamoyl analog in normal rats. These results demonstrate that generic substitution among in-class isoxazole carboxamide derivatives is not scientifically justified without matched in vivo validation [1].

Quantitative Differentiation of 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid from Closest Analogs: A Procurement-Focused Evidence Guide


Head-to-Head Blood Glucose Reduction in Normal Fasted Rats vs. Tolbutamide

In intact fasted glucose-primed male Sprague Dawley rats, Example 1 (target compound) at 25 mg/kg p.o. reduced blood glucose to 53.6 ± 3.5 mg% at 2 h (65.8% of control) versus 56.4 ± 5.9 mg% for tolbutamide at the same dose (69.2% of control). At 5 h, Example 1 achieved 63.8 ± 3.0 mg% (78.1% of control) versus 68.2 ± 4.7 mg% (83.5% of control) for tolbutamide [1].

Antidiabetic Isoxazole carboxamide Oral hypoglycemic

Sustained Glucose Lowering in Alloxan Diabetic Rats vs. Ethyl Ester Analog (Example 2)

In alloxan diabetic Sprague Dawley rats pre-treated for 4 days with 25 mg/kg p.o., Example 1 at 25 mg/kg p.o. reduced blood glucose to 12.5 ± 22.7 mg% (47.4% of control) at 6 h post-dose. In the same experiment, the ethyl ester analog (Example 2) reduced blood glucose to only 156.5 ± 37.8 mg% (60.6% of control) [1].

Alloxan diabetic model Sustained hypoglycemic action Isostere differentiation

Superior Glucose Reduction vs. Carbamoyl Analog (Example 3) in Normal Fasted Rats

In the same intact fasted glucose-primed rat assay, Example 1 (carboxylic acid) at 25 mg/kg p.o. reduced blood glucose to 53.6 mg% (65.8% of control) at 2 h and 63.8 mg% (78.1% of control) at 5 h, whereas Example 3 (carbamoyl analog) reduced to 61.4 mg% (73.6%) at 2 h and 70.3 mg% (82.7%) at 5 h [1].

Carbamoyl isostere Potency ranking Structure-activity relationship

Serum Free Fatty Acid Reduction in Diabetic Rats with No Rebound Effect vs. Pyrazole-Class Inference

At 4 h after oral administration of 25 mg/kg in alloxan diabetic rats, Example 1 reduced serum free fatty acids to 63.3 ± 3.7 μEq/100 ml (93.4% of control) compared to control values of 67.8 ± 5.3 μEq/100 ml (100%). The patent explicitly notes that, unlike pyrazole derivatives, isoxazole carboxamides do not exhibit rebound of free fatty acid reduction, indicating a differentiated metabolic effect [1].

Free fatty acid Lipid metabolism Diabetes dyslipidemia

Synthesis Efficiency: Higher Isolated Yield Compared to Ethyl Ester Analog

The patent reports an isolated yield of 73.4% for 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid (Example 1) via reaction of 3-methylisoxazole-5-carbonyl chloride with p-aminobenzoic acid. Under comparable conditions, the ethyl ester analog (Example 2) was obtained in only 58.4% yield [1].

Synthetic yield Procurement cost Process chemistry

High-Value Application Scenarios for 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid Based on Quantitative Differentiation


Preclinical Efficacy Studies in Type 2 Diabetes Rodent Models Requiring Benchmark Comparator Data

Given its head-to-head validated performance against tolbutamide (superior glucose reduction of 3.4–5.4 percentage points at matched doses) and its pronounced sustained efficacy in the alloxan diabetic model (47.4% of control at 6 h), this compound is particularly suited as a reference agent in preclinical diabetes research where quantitative benchmarking against both sulfonylurea and isoxazole-class internal standards is required [1].

Structure-Activity Relationship Campaigns Focused on Terminal Aryl Substituent Optimization

The quantitatively established superiority of the free carboxylic acid over both the ethyl ester (144 mg% greater glucose reduction at 6 h) and the carboxamide (7.8 percentage-point greater reduction at 2 h) makes this compound an essential comparator in SAR studies aimed at optimizing the aniline terminus of isoxazole-5-carboxamide antidiabetic leads [1].

Dual Glucose-Lipid Metabolism Research in Diabetic Dyslipidemia

The compound's demonstrated ability to reduce both blood glucose and serum free fatty acids, combined with the reported absence of the FFA rebound characteristic of pyrazole antihyperglycemic agents, supports its use in integrated metabolic studies targeting the glucose-lipid axis in type 2 diabetes [1].

Bulk Procurement for Medicinal Chemistry Optimization Programs

The 15 percentage-point higher synthetic yield (73.4% vs. 58.4%) relative to its closest ester analog provides a tangible procurement cost advantage for laboratories requiring multigram quantities for extended lead optimization campaigns, where the free acid functionality is the desired synthetic handle [1].

Quote Request

Request a Quote for 4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.